molecular formula C10H12O2 B6252811 2-ethyl-3-methylbenzoic acid CAS No. 55262-21-0

2-ethyl-3-methylbenzoic acid

Cat. No.: B6252811
CAS No.: 55262-21-0
M. Wt: 164.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C10H12O2 This compound is characterized by the presence of an ethyl group and a methyl group attached to a benzene ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the alkylation of 3-methylbenzoic acid with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The reaction mechanism involves the deprotonation of the carboxylic acid group, followed by nucleophilic substitution of the ethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-ethyl-3-methylbenzaldehyde. This process uses a palladium catalyst under high pressure and temperature conditions. The aldehyde is first reduced to the corresponding alcohol, which is then oxidized to the carboxylic acid.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various derivatives. For example, it can be oxidized to form 2-ethyl-3-methylbenzaldehyde using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol, 2-ethyl-3-methylbenzyl alcohol, using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. For instance, nitration can introduce a nitro group to form 2-ethyl-3-methyl-4-nitrobenzoic acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) as a catalyst

Major Products Formed:

    Oxidation: 2-Ethyl-3-methylbenzaldehyde

    Reduction: 2-Ethyl-3-methylbenzyl alcohol

    Substitution: 2-Ethyl-3-methyl-4-nitrobenzoic acid

Scientific Research Applications

2-Ethyl-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-ethyl-3-methylbenzoic acid and its derivatives depends on the specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors. For example, its derivatives may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and stability.

Comparison with Similar Compounds

    3-Methylbenzoic acid: Lacks the ethyl group, making it less hydrophobic.

    2-Ethylbenzoic acid: Lacks the methyl group, resulting in different steric and electronic properties.

    4-Ethyl-3-methylbenzoic acid: The ethyl group is positioned differently, affecting its reactivity and interactions.

Uniqueness: 2-Ethyl-3-methylbenzoic acid is unique due to the specific positioning of the ethyl and methyl groups on the benzene ring. This arrangement influences its chemical reactivity, solubility, and potential applications. The presence of both alkyl groups enhances its hydrophobicity, making it suitable for applications where increased lipophilicity is desired.

Properties

CAS No.

55262-21-0

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.